molecular formula C52H100NO8P B8075434 1,2-Dierucoyl-sn-glycero-3-phosphocholine CAS No. 76420-81-0

1,2-Dierucoyl-sn-glycero-3-phosphocholine

Cat. No.: B8075434
CAS No.: 76420-81-0
M. Wt: 898.3 g/mol
InChI Key: SDEURMLKLAEUAY-JFSPZUDSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dierucoyl-sn-glycero-3-phosphocholine can be synthesized through a series of chemical reactions involving erucic acid and glycerophosphocholine. The typical synthetic route includes the esterification of erucic acid with glycerol, followed by phosphorylation to introduce the phosphocholine group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dierucoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dierucoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,2-Dierucoyl-sn-glycero-3-phosphocholine involves its ability to form lipid bilayers, which are essential components of cell membranes. The compound interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. It also plays a role in signal transduction pathways by modulating the activity of membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar in structure but contains oleic acid instead of erucic acid.

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid and is known for its use in lung surfactants.

    1,2-Distearoyl-sn-glycero-3-phosphocholine: Contains stearic acid and is used in liposome formulations.

Uniqueness

1,2-Dierucoyl-sn-glycero-3-phosphocholine is unique due to its long-chain erucic acid components, which confer distinct biophysical properties such as increased membrane fluidity and stability. This makes it particularly useful in studies involving membrane dynamics and interactions.

Properties

IUPAC Name

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEURMLKLAEUAY-JFSPZUDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H100NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345798
Record name 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

898.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(22:1(13Z)/22:1(13Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51779-95-4, 76420-81-0
Record name 1,2-Dierucoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Didocos-13-enoyl phoshatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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